

# An In-depth Technical Guide to (1R,2R)-2-Fluorocyclopropanecarboxylic Acid

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## Compound of Interest

Compound Name: (1R,2R)-2-Fluorocyclopropanecarboxylic acid

Cat. No.: B170359

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This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological significance of **(1R,2R)-2-Fluorocyclopropanecarboxylic acid**. The content is tailored for researchers, scientists, and professionals in the field of drug development.

## Molecular Structure and Identification

**(1R,2R)-2-Fluorocyclopropanecarboxylic acid** is a fluorinated derivative of cyclopropanecarboxylic acid. The "(1R,2R)" designation specifies the stereochemistry at the two chiral centers of the cyclopropane ring, indicating a cis relationship between the fluorine atom and the carboxylic acid group. This specific stereoisomer is a crucial building block in the synthesis of various pharmaceutical compounds, most notably the fluoroquinolone antibiotic, sitafloxacin.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	(1R,2R)-2-fluorocyclopropane-1-carboxylic acid
CAS Number	127199-13-7
Molecular Formula	C <sub>4</sub> H <sub>5</sub> FO <sub>2</sub>
Molecular Weight	104.08 g/mol
Synonyms	(1R,2R)-(-)-cis-2-Fluorocyclopropane-carboxylic acid, cis-2-Fluoro-cyclopropanecarboxylic acid

## Physicochemical Properties

The physicochemical properties of **(1R,2R)-2-Fluorocyclopropanecarboxylic acid** are summarized in the table below. These properties are essential for its handling, formulation, and application in chemical synthesis.

Table 2: Physicochemical Data

Property	Value	Reference
Appearance	Solid or powder	<a href="#">[1]</a>
Melting Point	50 - 70 °C	<a href="#">[1]</a>
Boiling Point	202.4 ± 33.0 °C at 760 mmHg	<a href="#">[1]</a>
Density	1.4 ± 0.1 g/cm <sup>3</sup>	<a href="#">[1]</a>
Flash Point	76.2 ± 25.4 °C	<a href="#">[1]</a>
Solubility	Soluble (34 g/L) at 25 °C (calculated)	<a href="#">[1]</a>
pKa	~3.8 (estimated for the carboxylic acid group)	<a href="#">[2]</a>

## Synthesis of (1R,2R)-2-Fluorocyclopropanecarboxylic Acid

Several synthetic routes to 2-fluorocyclopropanecarboxylic acid have been reported, often yielding a mixture of stereoisomers that require resolution. Below are summaries of key synthetic strategies.

### Synthesis from Allyl Alcohol

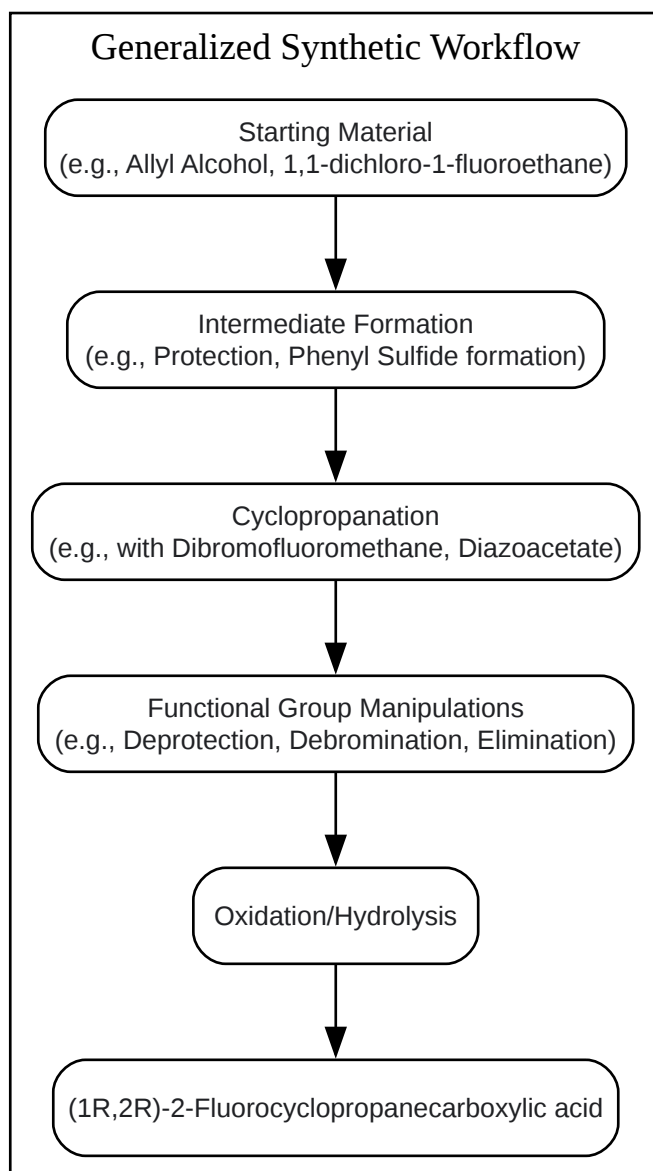
A five-step synthesis starting from allyl alcohol has been reported to produce 2-fluorocyclopropane carboxylic acid with an overall yield of 35.3%. The key steps involve the protection of the alcohol, cyclization, deprotection, debromination, and finally, oxidation to the carboxylic acid. The structures of the intermediates and the final product were confirmed using  $^1\text{H}$  NMR and mass spectrometry.[3]

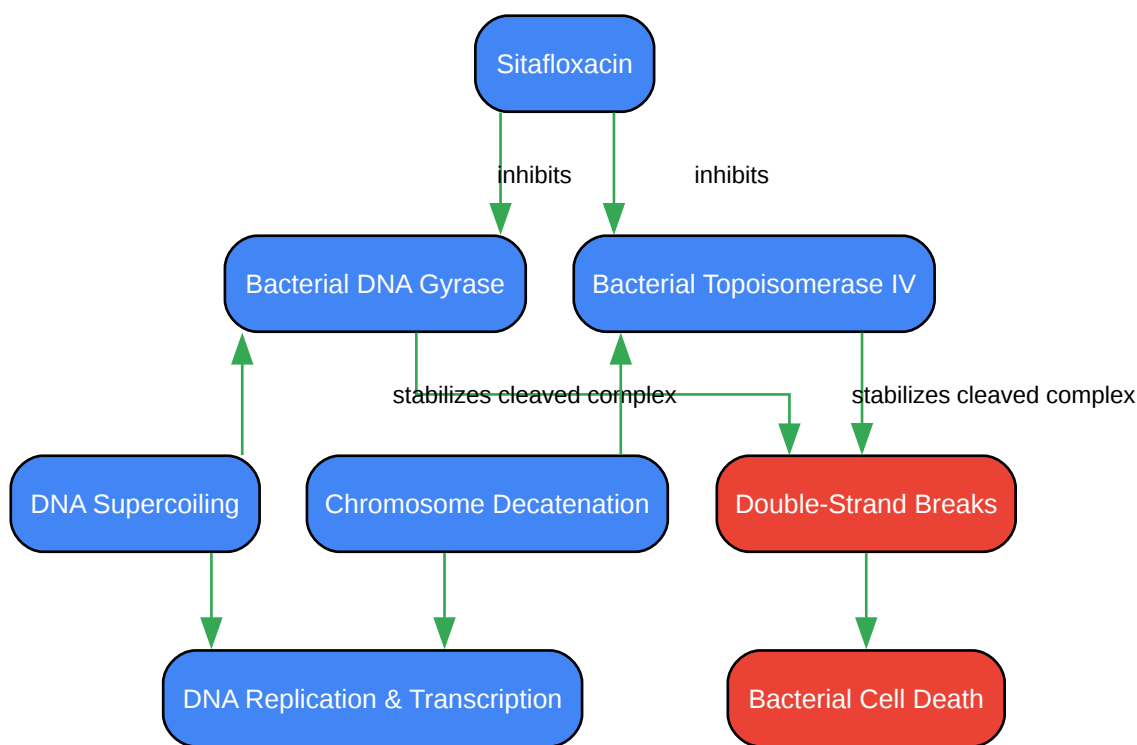
### Rhodium-Catalyzed Cyclopropanation

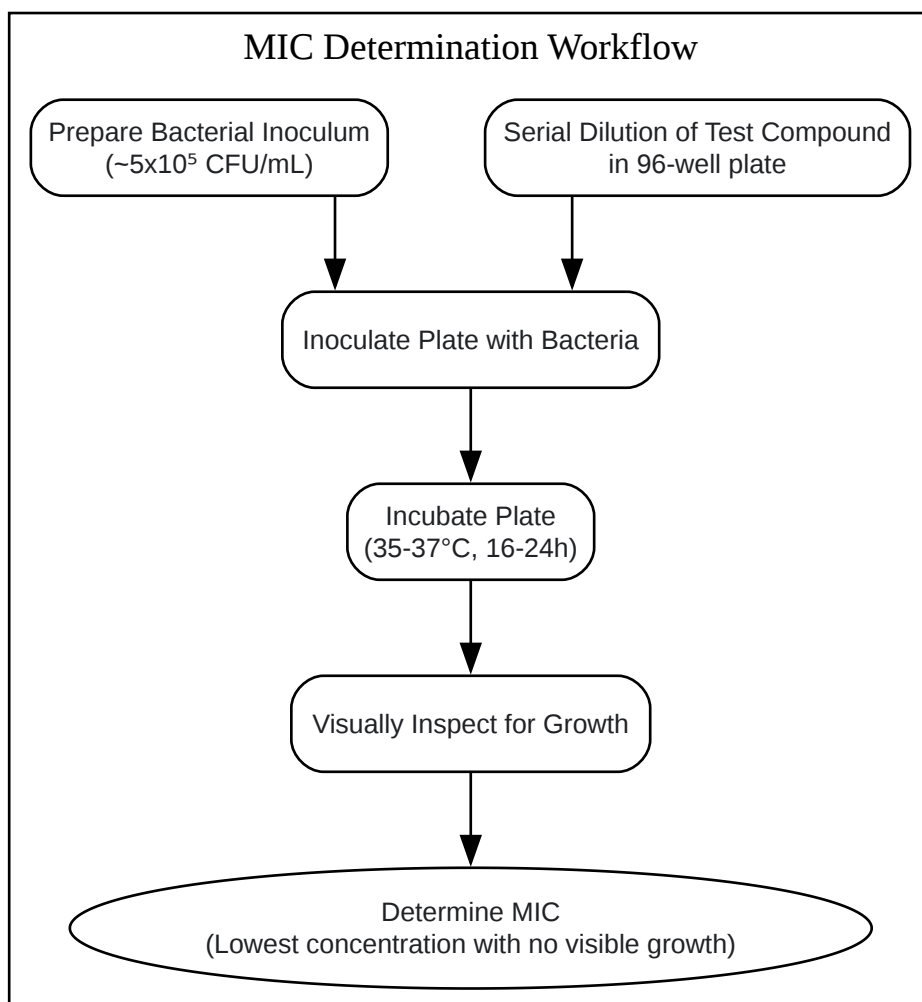
A stereoselective method for the synthesis of cis-2-fluorocyclopropanecarboxylic acid involves the rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with diazo esters. This approach is noted for its effectiveness in controlling the cis stereochemistry.

### Synthesis via Phenyl Sulfide Intermediate

A patented method describes the synthesis of 2-fluorocyclopropanecarboxylic acid through a multi-step process starting with the reaction of 1,1-dichloro-1-fluoroethane and thiophenol to form a phenyl sulfide intermediate. This is followed by oxidation, elimination to form 1-fluoro-1-benzenesulfonyl ethylene, an addition reaction with ethyl diazoacetate, and finally, an elimination and acidification to yield the desired product.[4]







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